1-[3,5-bis(benzylamino)-1H-1,2,4-triazol-1-yl]butan-1-one
Overview
Description
N,N’-dibenzyl-1-butyryl-1H-1,2,4-triazole-3,5-diamine is a compound belonging to the class of 1,2,4-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse applications in pharmaceuticals, organic synthesis, and materials science due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzyl-1-butyryl-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of hydrazines with formamide under microwave irradiation. This method is efficient and shows excellent functional-group tolerance . Another approach involves the use of aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols in an electrochemical multicomponent reaction .
Industrial Production Methods
Industrial production of 1,2,4-triazoles, including N,N’-dibenzyl-1-butyryl-1H-1,2,4-triazole-3,5-diamine, often employs continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. This method allows for high yields and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
N,N’-dibenzyl-1-butyryl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of catalysts like palladium or copper .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
N,N’-dibenzyl-1-butyryl-1H-1,2,4-triazole-3,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Serves as a corrosion inhibitor for metals like copper.
Mechanism of Action
The mechanism of action of N,N’-dibenzyl-1-butyryl-1H-1,2,4-triazole-3,5-diamine involves its interaction with molecular targets such as enzymes involved in DNA synthesis. By inhibiting these enzymes, the compound can interfere with cellular replication processes, making it a potential antitumor agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 3,5-Diamino-1,2,4-triazole
- 1-(4-Bromobenzyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
- 7-(4-Bromophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
What sets N,N’-dibenzyl-1-butyryl-1H-1,2,4-triazole-3,5-diamine apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-2-9-18(26)25-20(22-15-17-12-7-4-8-13-17)23-19(24-25)21-14-16-10-5-3-6-11-16/h3-8,10-13H,2,9,14-15H2,1H3,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEUAUPCLKCDOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(=NC(=N1)NCC2=CC=CC=C2)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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